Enhanced X-ray Crystallographic Phasing via Bromine Anomalous Scattering Compared to Non-Halogenated Analog
The 4-bromobenzenesulfonyl substituent provides a bromine atom with significant anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα wavelength), enabling experimental SAD/MAD phasing for protein-ligand co-crystal structures. The non-halogenated analog 3-(benzenesulfonyl)-6-methyl-2H-chromen-2-one (CAS 904432-52-6) lacks this anomalous signal, making de novo phasing entirely dependent on protein-intrinsic sulfur atoms or selenomethionine incorporation [1]. This difference is critical for fragment-based drug discovery (FBDD) campaigns where rapid ligand-bound structure determination is a decision gate.
| Evidence Dimension | Anomalous scattering factor (f'') at Cu Kα (1.5418 Å) |
|---|---|
| Target Compound Data | Bromine f'' ≈ 1.28 e⁻ (one Br atom present) |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-6-methyl-2H-chromen-2-one: f'' ≈ 0 e⁻ (no atom heavier than oxygen/sulfur) |
| Quantified Difference | Anomalous signal gain: bromine provides usable f'' > 1.0 e⁻ vs. baseline ~0 e⁻ for unsubstituted analog |
| Conditions | Calculated theoretical anomalous scattering factors at Cu Kα wavelength; applicable to protein-ligand co-crystallography experiments |
Why This Matters
For crystallography-driven medicinal chemistry programs, the bromine enables definitive ligand placement and binding-mode elucidation without selenomethionine derivatization, directly accelerating SAR cycles.
- [1] Hendrickson, W.A. Anomalous diffraction in crystallographic phase evaluation. Q. Rev. Biophys. 2014, 47(1), 49–93. (Provides tabulated anomalous scattering factors for Br and other elements.) View Source
